molecular formula C6H13O4PS2 B13770076 Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate CAS No. 74789-22-3

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate

Cat. No.: B13770076
CAS No.: 74789-22-3
M. Wt: 244.3 g/mol
InChI Key: SKDFMOMSRVTQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both ester and thioester functional groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate typically involves multiple steps. One common method includes the esterification of acetic acid derivatives with methanol in the presence of strong acids like sulfuric acid . The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve the carbonylation of methanol as a byproduct of acetic acid production . This process is efficient and can be scaled up to meet industrial demands. The use of reactive distillation techniques can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and thioester sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its ester and thioester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved often include nucleophilic attack and subsequent rearrangements or eliminations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-methyl methylphosphonothioate is unique due to its combination of ester and thioester groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

74789-22-3

Molecular Formula

C6H13O4PS2

Molecular Weight

244.3 g/mol

IUPAC Name

methyl 2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C6H13O4PS2/c1-9-6(7)4-12-5-13-11(3,8)10-2/h4-5H2,1-3H3

InChI Key

SKDFMOMSRVTQEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCSP(=O)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.